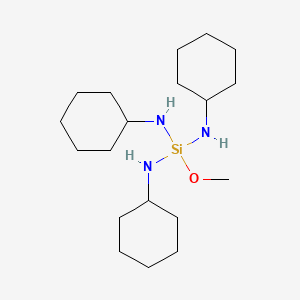
N,N',N''-Tricyclohexyl-1-methoxysilanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine is a compound known for its unique chemical structure and properties. It is often used in various scientific and industrial applications due to its ability to act as a nucleating agent, which can significantly influence the crystallization behavior of polymers.
Preparation Methods
The synthesis of N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine typically involves the reaction of cyclohexylamine with a silane compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine undergoes various chemical reactions, including substitution and condensation reactions. Common reagents used in these reactions include silane compounds and amines. The major products formed from these reactions are typically silane derivatives with modified functional groups .
Scientific Research Applications
N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine is widely used in scientific research, particularly in the fields of chemistry and materials science. It serves as a nucleating agent in the crystallization of polymers, enhancing their mechanical properties and thermal stability. Additionally, it is used in the synthesis of advanced materials with specific structural and functional properties .
Mechanism of Action
The mechanism by which N,N’,N’'-Tricyclohexyl-1-methoxysilanetriamine exerts its effects involves its ability to self-assemble into fibrous structures. These structures act as nucleation sites, promoting the crystallization of polymers. The molecular targets and pathways involved in this process include the interaction of the compound with polymer chains, leading to the formation of a stable crystalline network .
Comparison with Similar Compounds
N,N’,N’‘-Tricyclohexyl-1-methoxysilanetriamine can be compared with other nucleating agents such as N,N’,N’‘-tricyclohexyl-1,3,5-benzenetricarboxylamide. While both compounds serve as nucleating agents, N,N’,N’‘-Tricyclohexyl-1-methoxysilanetriamine is unique in its ability to form fibrous structures that enhance the crystallization process. Similar compounds include N,N’,N’'-tricyclohexyl-1,3,5-benzenetricarboxylamide and other silane-based nucleating agents .
Properties
CAS No. |
923560-87-6 |
|---|---|
Molecular Formula |
C19H39N3OSi |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
N-[bis(cyclohexylamino)-methoxysilyl]cyclohexanamine |
InChI |
InChI=1S/C19H39N3OSi/c1-23-24(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h17-22H,2-16H2,1H3 |
InChI Key |
QSPDKMBDPSRMNU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](NC1CCCCC1)(NC2CCCCC2)NC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-tert-Butylphenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B14184668.png)
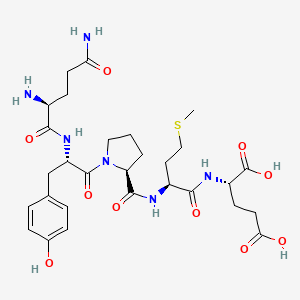
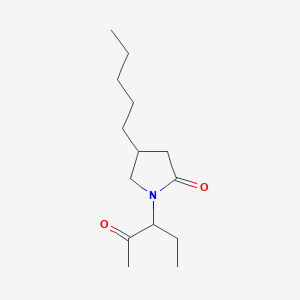
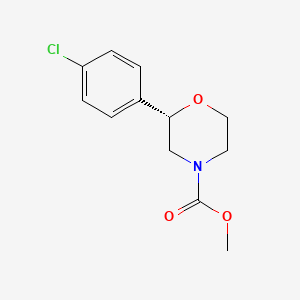
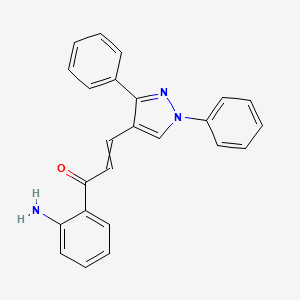
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)
![3-Fluoro-4-[(undec-10-en-1-yl)oxy]benzoic acid](/img/structure/B14184704.png)

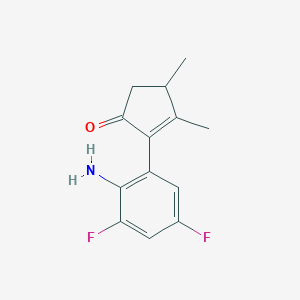
![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)

![N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B14184724.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
